Cas no 254-04-6 (2H-chromene)

2H-chromene Chemical and Physical Properties
Names and Identifiers
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- 2H-1-Benzopyran
- 2H-Chromene
- 1,2-Benzopyran
- 1,2-Chromene
- 1-benzopyran
- 3-Chromene
- Benzopyran
- chromene
- A902112
- CHEBI:35601
- SCHEMBL5393578
- 254-04-6
- 2H-benzo[b]pyran
- KYNSBQPICQTCGU-UHFFFAOYSA-N
- DTXSID80180051
- AKOS004907959
- chrom-3-ene
- EN300-156549
- N13096
- 7U3W6XRV5U
- Benzopyran (6CI)
- 1,2-BENZOPYRAN [MI]
- BRN 0109871
- SCHEMBL7618970
- alpha-5:6-benzopyran
- SCHEMBL9208
- UNII-7U3W6XRV5U
- LS-38963
- 5-17-02-00019 (Beilstein Handbook Reference)
- delta-3-Chromene
- 2H-chromene
-
- MDL: MFCD01662267
- Inchi: 1S/C9H8O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-6H,7H2
- InChI Key: KYNSBQPICQTCGU-UHFFFAOYSA-N
- SMILES: O1CC=CC2C=CC=CC1=2
Computed Properties
- Exact Mass: 132.05800
- Monoisotopic Mass: 132.057515
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Surface Charge: 0
- Tautomer Count: nothing
- Topological Polar Surface Area: 9.2
Experimental Properties
- Density: 1.0993
- Boiling Point: 204.08°C (rough estimate)
- Flash Point: 79.7°C
- Refractive Index: 1.5869
- PSA: 9.23000
- LogP: 2.09220
2H-chromene Security Information
2H-chromene Customs Data
- HS CODE:2901299090
- Customs Data:
China Customs Code:
2901299090Overview:
2901299090 Other unsaturated acyclic hydrocarbons.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The volume of packaging container used as gaseous fuel shall be reported, Bulk cargo shall be reported
Summary:
2901299090 unsaturated acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
2H-chromene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM360030-5g |
2H-Chromene |
254-04-6 | 95% | 5g |
$5416 | 2024-07-28 | |
Enamine | EN300-156549-50mg |
2H-chromene |
254-04-6 | 95.0% | 50mg |
$150.0 | 2023-09-24 | |
1PlusChem | 1P007NRW-1g |
2H-1-Benzopyran |
254-04-6 | 95% | 1g |
$751.00 | 2025-02-22 | |
1PlusChem | 1P007NRW-250mg |
2H-1-Benzopyran |
254-04-6 | 95% | 250mg |
$289.00 | 2025-02-22 | |
1PlusChem | 1P007NRW-500mg |
2H-1-Benzopyran |
254-04-6 | 95% | 500mg |
$593.00 | 2025-03-22 | |
A2B Chem LLC | AD56604-100mg |
2H-1-Benzopyran |
254-04-6 | 95% | 100mg |
$170.00 | 2024-04-20 | |
1PlusChem | 1P007NRW-10g |
2H-1-Benzopyran |
254-04-6 | 95% | 10g |
$2088.00 | 2023-12-18 | |
A2B Chem LLC | AD56604-250mg |
2H-1-Benzopyran |
254-04-6 | 95% | 250mg |
$289.00 | 2024-04-20 | |
A2B Chem LLC | AD56604-500mg |
2H-1-Benzopyran |
254-04-6 | 95% | 500mg |
$564.00 | 2024-04-20 | |
eNovation Chemicals LLC | D109922-5g |
2H-chromene |
254-04-6 | 95% | 5g |
$985 | 2025-02-26 |
2H-chromene Related Literature
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1. Extended conjugation in di- and tri-arylmethane dyes. Part 4.1 Steric and electronic effects in analogues of Malachite Green containing a 2H-1-benzopyran unitStephen E. Clayton,Stéphane G. R. Guinot,John D. Hepworth,Mark Wainwright J. Chem. Soc. Perkin Trans. 2 2000 263
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2. Synthetic and stereochemical studies of the octahydro-1-benzopyran systemD. Vaughan Griffiths,Geoffrey Wilcox J. Chem. Soc. Perkin Trans. 2 1988 431
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Alexander S. Golubev,Petr N. Ostapchuk,Tatiana V. Strelkova,Nikolai D. Kagramanov,Kyrill Yu. Suponitsky,Rina U. Takazova,Nikolai D. Chkanikov Org. Biomol. Chem. 2022 20 6809
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Fangyu Du,Qifan Zhou,Xiaoxiao Fu,Yajie Shi,Yuanguang Chen,Wuhong Fang,Jingyu Yang,Guoliang Chen RSC Adv. 2019 9 2498
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Chang-Heng Wang,Zhi Guan,Yan-Hong He Green Chem. 2011 13 2048
Additional information on 2H-chromene
2H-Chromene: A Comprehensive Overview
The compound with CAS No. 254-04-6, commonly referred to as 2H-chromene, is a significant organic molecule that has garnered attention in various scientific and industrial applications. This compound belongs to the class of chromenes, which are aromatic heterocyclic compounds with a benzene ring fused to a dihydropyran ring. The 2H-chromene structure is characterized by its unique arrangement of atoms, which imparts distinct chemical and physical properties.
Recent advancements in the field of organic chemistry have highlighted the potential of 2H-chromene in drug discovery and material science. Researchers have explored its ability to act as a precursor for synthesizing more complex molecules, such as chromenones and chromanones, which are known for their pharmacological activities. For instance, studies published in 2023 have demonstrated that derivatives of 2H-chromene exhibit potent anti-inflammatory and antioxidant properties, making them promising candidates for therapeutic applications.
In addition to its biological relevance, 2H-chromene has found applications in the synthesis of advanced materials. Its ability to form stable coordination complexes with transition metals has been leveraged in the development of new catalysts for industrial processes. For example, a 2023 study reported that 2H-chromene-based catalysts significantly enhance the efficiency of olefin polymerization, a critical process in the production of plastics and polymers.
The synthesis of 2H-chromene has also been optimized in recent years. Traditional methods involving multi-step reactions have been replaced with more efficient protocols, such as one-pot synthesis techniques. These advancements not only reduce production costs but also minimize environmental impact, aligning with current sustainability goals. The use of microwave-assisted synthesis has further accelerated the production process, enabling researchers to scale up the synthesis of 2H-chromene for large-scale applications.
From a structural perspective, 2H-chromene exhibits a planar geometry due to its aromaticity, which influences its electronic properties. Computational studies have revealed that the molecule's conjugated system facilitates electron delocalization, enhancing its stability and reactivity. This property is particularly advantageous in photochemical reactions, where 2H-chromene derivatives can act as sensitizers or stabilizers.
Moreover, the spectroscopic properties of 2H-chromene have been extensively studied using techniques such as UV-Vis spectroscopy and fluorescence spectroscopy. These studies have provided insights into its excited-state dynamics, which are crucial for applications in optoelectronics and sensing technologies. Recent research has shown that 2H-chromene derivatives can be incorporated into organic light-emitting diodes (OLEDs) to improve their efficiency and color purity.
The versatility of 2H-chromene extends to its role in natural product synthesis. Several bioactive compounds isolated from plants have been found to contain chromenoid frameworks similar to 2H-chromene, suggesting that this molecule could serve as a building block for mimicking natural products in synthetic chemistry. This has opened new avenues for developing bio-inspired materials with tailored functionalities.
In conclusion, CAS No. 254-04-6, or 2H-chromene, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application development, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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